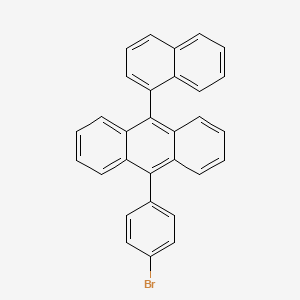

9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-(4-bromophenyl)-10-naphthalen-1-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H19Br/c31-22-18-16-21(17-19-22)29-25-11-3-5-13-27(25)30(28-14-6-4-12-26(28)29)24-15-7-9-20-8-1-2-10-23(20)24/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAFDYCUZMVPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene: A Key Building Block for Advanced Organic Electronics

CAS Number: 1160506-32-0

Abstract: This technical guide provides a comprehensive overview of 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene, a pivotal intermediate in the development of materials for organic light-emitting diodes (OLEDs). The document details its physicochemical properties, offers a validated synthesis protocol via the Suzuki-Miyaura cross-coupling reaction, and elucidates the structural-property relationships that underpin its utility in high-performance electronic devices. This guide is intended for researchers, chemists, and materials scientists engaged in the design and synthesis of novel organic electronic materials.

Introduction: The Architectural Significance of a Versatile Precursor

In the rapidly advancing field of organic electronics, the rational design of molecular components is paramount to achieving desired device performance. This compound has emerged as a critical building block, particularly in the synthesis of materials for OLEDs.[1] Its unique molecular architecture, featuring a rigid and highly fluorescent anthracene core functionalized with a reactive bromophenyl group and a bulky naphthyl substituent, provides an exceptional platform for creating next-generation emissive and charge-transport materials.[2]

The strategic placement of the bromine atom offers a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of functional groups to fine-tune the electronic and photophysical properties of the final material. The bulky naphthyl and phenyl substituents, on the other hand, play a crucial role in preventing intermolecular π-π stacking, a phenomenon that can lead to aggregation-caused quenching of fluorescence and diminished device efficiency.[3] This guide will delve into the essential technical aspects of this compound, providing researchers with the foundational knowledge for its synthesis, characterization, and application.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in materials synthesis. The key physicochemical data are summarized below.

| Property | Value | Reference |

| CAS Number | 1160506-32-0 | [1] |

| Molecular Formula | C₃₀H₁₉Br | [4] |

| Molecular Weight | 459.38 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Purity | Typically ≥98.0% (HPLC) | [1] |

| Storage | Preserve in a well-closed container in a cool, dry place, protected from light. | [6] |

Synthesis Methodology: A Validated Suzuki-Miyaura Cross-Coupling Protocol

The synthesis of this compound is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method offers high yields and excellent functional group tolerance. The general reaction scheme is depicted below.

Figure 1: General reaction scheme for the synthesis of this compound.

Causality Behind Experimental Choices

The selection of reagents and conditions for this synthesis is critical for achieving a high yield of the desired product.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and effective catalyst for Suzuki-Miyaura reactions due to its high reactivity and commercial availability.[7]

-

Base: An inorganic base such as potassium carbonate (K₂CO₃) is essential for the activation of the boronic acid and to facilitate the transmetalation step in the catalytic cycle.[7]

-

Solvent System: A mixture of toluene, ethanol, and water is often employed. Toluene serves as the primary organic solvent, while the addition of ethanol and water can enhance the solubility of the inorganic base and facilitate the reaction kinetics.

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium catalyst.

Detailed, Step-by-Step Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of similar 9,10-disubstituted anthracene derivatives.[7][8]

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 9-bromo-10-(naphthalen-1-yl)anthracene (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inerting the System: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Reaction Execution: With vigorous stirring, heat the reaction mixture to reflux (typically 80-90 °C) under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and an organic solvent such as dichloromethane or ethyl acetate. Separate the organic layer, and wash it with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to afford this compound as a white to off-white solid. Further purification can be achieved by recrystallization or sublimation.[8]

The Role in Organic Electronics: Structure Meets Function

The molecular structure of this compound is intrinsically linked to its utility in organic electronic devices, particularly OLEDs.

Figure 2: The relationship between the structural features of this compound and its functional properties in OLEDs.

The anthracene core is a well-established blue-emitting chromophore with high fluorescence quantum yields.[3][9] The introduction of bulky phenyl and naphthyl groups at the 9 and 10 positions creates significant steric hindrance, which disrupts intermolecular packing and mitigates concentration quenching.[3] This is crucial for maintaining high emission efficiency in the solid state, a prerequisite for OLED applications.

The bromophenyl moiety serves as a reactive site for the synthesis of more complex molecules. By employing further cross-coupling reactions, various electron-donating or electron-withdrawing groups can be attached to the phenyl ring. This allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material, which is essential for optimizing charge injection and transport properties within an OLED device.[10]

Characterization and Quality Control

To ensure the suitability of this compound for high-performance applications, rigorous characterization is necessary.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and assess purity. The spectra of similar 9,10-disubstituted anthracenes are well-documented and can be used for comparative analysis.[11][12]

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final product, with purities of ≥98.0% being standard for electronics-grade materials.[1]

-

Photophysical Characterization: UV-visible absorption and photoluminescence spectroscopy are used to determine the absorption and emission maxima. The absorption profiles of 9,10-disubstituted anthracenes typically exhibit characteristic vibronic bands between 325–425 nm, corresponding to the π–π* transitions of the anthracene core.[8][13]

-

Electrochemical Characterization: Cyclic voltammetry can be used to determine the HOMO and LUMO energy levels, which are critical parameters for designing efficient OLED device architectures.[8]

Conclusion and Future Outlook

This compound stands as a testament to the power of molecular engineering in advancing organic electronics. Its well-defined structure, coupled with its synthetic accessibility and versatile reactivity, makes it an invaluable tool for researchers and developers in the field. The ability to systematically modify its structure through the bromophenyl group opens up a vast chemical space for the creation of novel materials with tailored properties for a range of applications, from vibrant and efficient displays to innovative lighting solutions. As the demand for high-performance and long-lasting OLEDs continues to grow, the importance of high-purity, well-characterized intermediates like this compound will undoubtedly increase.

References

- Organic Syntheses. (1940). 9-ANTHRALDEHYDE; 2-ETHOXY-1-NAPHTHALDEHYDE. Organic Syntheses, 20, 11.

- He, C., Guo, H., Peng, Q., Dong, S., & Li, F. (2015). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry.

- Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. (2011). Beilstein Journal of Organic Chemistry, 7, 1036–1045.

- Sigma-Aldrich. (n.d.). 9-(4-Bromophenyl)-10-(naphthalen-2-yl)anthracene.

- Patil, P. S., Dharmaprakash, S. M., et al. (2009). (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o18.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Synthesis and Photophysical Processes of 9-bromo-10-naphthalen-2-yl-anthracene. (n.d.). Guang Pu Xue Yu Guang Pu Fen Xi, 29(11), 2974-2977.

- Sigma-Aldrich. (n.d.). 9-(4-BROMOPHENYL)-10-(NAPHTHALEN-2-YL)ANTHRACENE.

- Lessard, B. H., & Brusso, J. L. (2019).

- 9-(4-Bromophenyl)-10-(1-naphthyl)

- 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. (2021). Molbank, 2021(4), M1293.

- PubChem. (n.d.). 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene.

- Daken Chem. (n.d.). CAS NO.1160506-32-0 this compound.

- High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. (2019). Dyes and Pigments, 162, 955-963.

- The development of anthracene derivatives for organic light-emitting diodes. (2013).

- Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characteriz

- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. (2018).

- Photophysical Properties of Anthracene Deriv

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene | C30H19Br | CID 59861528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9-(4-Bromophenyl)-10-(naphthalen-2-yl)anthracene | 936854-62-5 [sigmaaldrich.com]

- 6. dakenchem.com [dakenchem.com]

- 7. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Photophysical Properties of 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Architectural Significance of 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene (BPN-A) in Advanced Organic Electronics

In the landscape of organic electronics, particularly in the realm of Organic Light-Emitting Diodes (OLEDs), the design and synthesis of novel organic materials with tailored photophysical properties are of paramount importance. Among the myriad of molecular scaffolds, 9,10-disubstituted anthracene derivatives have emerged as a cornerstone for the development of highly efficient and stable blue-light-emitting materials.[1] This guide focuses on a specific, yet highly significant, member of this family: this compound (BPN-A).

BPN-A, with its characteristic structure comprising a rigid anthracene core functionalized with a bromophenyl and a naphthalenyl group at the 9 and 10 positions, respectively, represents a key intermediate in the synthesis of next-generation display materials. The strategic placement of these substituents is not arbitrary; it is a deliberate molecular engineering approach to fine-tune the electronic and photophysical properties of the anthracene chromophore. The bulky naphthalenyl and bromophenyl groups induce a twisted conformation, which can inhibit intermolecular interactions such as π-π stacking in the solid state, a common cause of fluorescence quenching.[2] This structural feature is crucial for maintaining high emission efficiency in thin-film devices.

This technical guide provides a comprehensive exploration of the core photophysical properties of BPN-A. While direct, comprehensive experimental data for BPN-A is not extensively available in the public domain, this guide will leverage data from closely related and structurally analogous compounds to provide a robust predictive framework for its behavior. We will delve into its synthesis, explore its anticipated absorption and emission characteristics, and discuss the theoretical underpinnings of its electronic structure. The experimental protocols detailed herein are based on established methodologies for the characterization of 9,10-disubstituted anthracene derivatives, providing a self-validating system for researchers to apply in their own investigations.

I. Molecular Structure and Synthesis

The molecular architecture of BPN-A is central to its function. The anthracene core provides the fundamental blue-emitting chromophore, while the substituents at the 9 and 10 positions modulate its properties.

Caption: Molecular structure of this compound.

Synthesis via Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for the synthesis of 9,10-diarylanthracenes is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction offers a versatile and high-yielding route to form carbon-carbon bonds between aryl halides and aryl boronic acids. For BPN-A, a two-step sequential coupling would be the logical synthetic pathway, starting from 9,10-dibromoanthracene.

Experimental Protocol: Synthesis of BPN-A

-

Step 1: Monosubstitution - Synthesis of 9-Bromo-10-(naphthalen-1-yl)anthracene:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9,10-dibromoanthracene (1.0 equivalent) and 1-naphthaleneboronic acid (1.0-1.2 equivalents) in a degassed solvent mixture, such as toluene/ethanol/water or THF/water.

-

Add a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents).

-

Add a base, such as an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equivalents).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the organic layer with a suitable solvent (e.g., dichloromethane or ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 9-bromo-10-(naphthalen-1-yl)anthracene.

-

-

Step 2: Disubstitution - Synthesis of this compound:

-

Using the purified product from Step 1 as the starting material, repeat the Suzuki-Miyaura coupling procedure with 4-bromophenylboronic acid (1.0-1.2 equivalents).

-

Follow the same reaction setup, workup, and purification procedures as described in Step 1 to obtain the final product, BPN-A.

-

Caption: Suzuki-Miyaura cross-coupling synthesis of BPN-A.

II. Photophysical Properties: A Predictive Analysis

While specific experimental data for BPN-A is sparse, we can construct a detailed predictive model of its photophysical properties by examining closely related 9,10-disubstituted anthracene derivatives.

Absorption and Emission Spectra

The absorption spectra of 9,10-disubstituted anthracenes typically retain the characteristic vibronic structure of the parent anthracene molecule, corresponding to the π-π* transitions of the aromatic core.[4] The absorption maxima are generally observed in the near-UV region. For instance, 9,10-di(naphthalen-2-yl)anthracene (ADN), a structural analogue, exhibits an absorption maximum at approximately 397 nm in dichloromethane.[5] It is anticipated that BPN-A will have a similar absorption profile, with well-defined vibronic bands between 350 and 400 nm.

The emission spectrum of BPN-A is expected to be in the blue region of the visible spectrum, characteristic of highly fluorescent anthracene derivatives. ADN, for example, has an emission maximum around 450 nm.[5] The emission of BPN-A is likely to be in a similar range, potentially with a slight solvatochromic shift depending on the polarity of the solvent, a known characteristic of some anthracene derivatives.

| Property | Predicted Value for BPN-A (based on analogues) | Reference Compound and Value |

| Absorption Maximum (λabs) | ~390-400 nm | 9,10-di(naphthalen-2-yl)anthracene: ~397 nm[5] |

| Emission Maximum (λem) | ~440-460 nm | 9,10-di(naphthalen-2-yl)anthracene: ~450 nm[5] |

| Stokes Shift | ~50-70 nm | Calculated from the difference between predicted λem and λabs |

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (ΦF) is a critical parameter for OLED materials. Unsubstituted anthracene has a modest ΦF of about 30% due to efficient intersystem crossing to the triplet state.[6] However, substitution at the 9 and 10 positions is a well-established strategy to increase the quantum yield.[2] This is attributed to the steric hindrance from the bulky substituents, which can disrupt the planarity of the anthracene core and alter the energy levels of the singlet and triplet excited states, thereby disfavoring intersystem crossing.

However, the presence of the bromine atom in BPN-A introduces a competing factor known as the "heavy-atom effect."[7] Heavy atoms like bromine can enhance spin-orbit coupling, which promotes intersystem crossing and can lead to a decrease in fluorescence quantum yield. For example, the incorporation of bromine into a polymer backbone containing anthracene has been shown to decrease the quantum yield.[8] Therefore, the quantum yield of BPN-A will be a balance between the enhancing effect of the bulky 9,10-substituents and the quenching effect of the bromine atom. It is predicted that the ΦF of BPN-A will be higher than that of unsubstituted anthracene but likely lower than its non-brominated analogue, 9-phenyl-10-(naphthalen-1-yl)anthracene.

The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. For highly fluorescent 9,10-disubstituted anthracenes, lifetimes are typically in the range of a few nanoseconds.

Experimental Protocol: Determination of Quantum Yield and Lifetime

-

Relative Quantum Yield Measurement: The fluorescence quantum yield of BPN-A can be determined using a relative method with a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) or 9,10-diphenylanthracene in cyclohexane (ΦF = 0.90).

-

Prepare dilute solutions of both the sample (BPN-A) and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorption and fluorescence spectra of both the sample and the standard.

-

The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

-

Fluorescence Lifetime Measurement: The fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).

-

Excite a dilute solution of BPN-A with a pulsed laser source at a wavelength where the compound absorbs.

-

The time delay between the excitation pulse and the detection of the emitted photons is measured and histogrammed.

-

The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.

-

Caption: Jablonski diagram illustrating the photophysical processes in BPN-A.

III. Electronic Properties: HOMO-LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial for understanding the charge injection and transport properties of a material in an OLED device. These energy levels can be determined experimentally using cyclic voltammetry and are often complemented by theoretical calculations.

For a series of 9,10-disubstituted anthracene derivatives, the HOMO energy levels have been reported to be in the range of -5.59 eV to -5.73 eV.[4] For the closely related ADN, the experimental HOMO and LUMO levels are reported as -5.8 eV and -2.6 eV, respectively.[3][9] It is expected that the HOMO and LUMO levels of BPN-A will be in a similar range. The electron-withdrawing nature of the bromine atom may slightly lower both the HOMO and LUMO energy levels compared to its non-brominated counterpart.

| Property | Predicted Value for BPN-A (based on analogues) | Reference Compound and Value |

| HOMO Energy Level | -5.7 to -5.9 eV | 9,10-di(naphthalen-2-yl)anthracene: -5.8 eV[3][9] |

| LUMO Energy Level | -2.5 to -2.7 eV | 9,10-di(naphthalen-2-yl)anthracene: -2.6 eV[3][9] |

| Energy Gap (Eg) | ~3.1 to 3.3 eV | Calculated from the difference between predicted HOMO and LUMO levels |

Experimental Protocol: Cyclic Voltammetry

-

Prepare a solution of BPN-A in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Record the cyclic voltammogram and determine the onset oxidation potential (Eox).

-

The HOMO energy level can be estimated using the following empirical formula, with ferrocene (Fc/Fc⁺) as an internal standard: HOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8]

IV. Conclusion and Future Outlook

This compound stands as a promising building block for the creation of advanced materials for OLED applications. Its molecular design, featuring a fluorescent anthracene core with sterically demanding substituents, is strategically aimed at achieving high solid-state emission efficiency. While direct experimental photophysical data for BPN-A is not yet widely disseminated, this technical guide has provided a robust predictive framework based on the well-established properties of the 9,10-disubstituted anthracene family.

The predicted blue emission, coupled with the potential for high thermal stability imparted by the bulky aromatic substituents, makes BPN-A and its derivatives prime candidates for further investigation as emitters or hosts in OLED devices. The presence of the bromine atom offers a handle for further synthetic transformations via cross-coupling reactions, allowing for the creation of a diverse library of materials with fine-tuned properties.

Future research should focus on the definitive experimental characterization of BPN-A to validate the predictions outlined in this guide. The synthesis and comprehensive photophysical analysis, including quantum yield and lifetime measurements in various solvents and in the solid state, will be crucial. Furthermore, the fabrication and characterization of OLED devices incorporating materials derived from BPN-A will ultimately determine its true potential in next-generation display and lighting technologies.

V. References

-

Gray, V., Dzebo, D., Lundin, A., Alborzpour, J., Abrahamsson, M., Albinsson, B., & Moth-Poulsen, K. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(40), 10596-10606. [Link]

-

Jiang, H., Li, H., Jin, J., Bodedla, G. B., Tao, P., Ma, D., & Wong, W. Y. (2023). Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes. Journal of Materials Chemistry C, 11(19), 6335-6342. [Link]

-

Swartz, C. R., & Haley, M. M. (2023). Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance. Materials Advances, 4(15), 3229-3234. [Link]

-

ResearchGate. (2023). Facile Synthesis of 2-Aza-9,10-diphenylanthracene and the Effect of Precise Nitrogen Atom Incorporation on OLED Emitters Performance. [https://www.researchgate.net/publication/372251034_Facile_Synthesis_of_2-Aza-910-diphenylanthracene_and_the_Effect_of_Precise_Nitrogen_Atom_Incorporation_on_OLED_Emitters_Performance]([Link]_ Nitrogen_Atom_Incorporation_on_OLED_Emitters_Performance)

-

Morrison, D. S., & Swager, T. M. (1995). Fluorescence Studies of Poly(p-phenyleneethynylene)s: The Effect of Anthracene. Macromolecules, 28(26), 8875-8881. [Link]

-

Royal Society of Chemistry. (2024). Singlet fission in TIPS-anthracene thin films. Chemical Science. [Link]

-

MDPI. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. [Link]

-

Journal of Materials Chemistry C. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. [Link]

-

MDPI. (2022). Photophysical Properties of Anthracene Derivatives. [Link]

-

Journal of Materials Chemistry B. (2022). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. [Link]

-

ResearchGate. (2015). Crystal structure of 10-bromo-9-phenylanthracene-anthracene-9,10-dione (2:1), (C20H13Br)(C7H4O), C27H17BrO. [Link]

-

ResearchGate. (2012). HOMO-LUMO energy levels of the functional organic materials used in the device fabrication. [Link]

-

ResearchGate. (2022). Multiplication of the HOMO and LUMO of anthracene and the transition... [Link]

-

ResearchGate. (2021). Graphic representation of -molecular orbitals (HOMO and LUMO) of... [Link]

-

INIS-IAEA. (2025). Photophysics of 9-ethynylanthracene based 'push-pull' molecules. [Link]

-

OpenAlex. (1987). Spectral-luminescence characteristics of soluble anthracene derivatives. [Link]

-

PubChem. (2025). 9-Bromo-10-phenyl-anthracene. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. web.mit.edu [web.mit.edu]

- 9. researchgate.net [researchgate.net]

Solubility Profile of 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene: A-Theoretical and Practical Guide for Researchers

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene is a large polycyclic aromatic hydrocarbon (PAH) with significant potential in materials science and organic electronics. Its utility in these fields is fundamentally linked to its processability, which is dictated by its solubility in organic solvents. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We delve into the molecular-level interactions governing its solubility, propose a structured approach for solvent selection, and provide detailed, field-proven protocols for quantitative solubility determination using High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry. This document is designed not as a repository of pre-existing data, but as an authoritative guide to empower researchers in generating a robust and reliable solubility profile for this and structurally similar molecules.

Introduction: The Critical Role of Solubility

This compound is a sterically hindered, high-molecular-weight aromatic compound. Its rigid, planar anthracene core, functionalized with bulky bromophenyl and naphthalenyl groups, gives rise to unique photophysical properties, making it a candidate for applications such as Organic Light-Emitting Diodes (OLEDs). However, the successful fabrication of devices and the facilitation of chemical reactions or purifications are contingent upon its ability to be dissolved. A comprehensive understanding of its solubility is therefore not an academic exercise, but a critical prerequisite for its practical application.

This guide will equip the researcher with:

-

A foundational understanding of the theoretical principles governing the solubility of large PAHs.

-

A rationale for the strategic selection of a solvent screening panel.

-

Validated, step-by-step experimental protocols for accurate solubility measurement.

Theoretical Framework: Predicting Solubility from Structure

The solubility of a compound is governed by the principle of "like dissolves like," which is a macroscopic manifestation of intermolecular forces at the molecular level.[1][2] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[3]

2.1. Molecular Structure Analysis

The structure of this compound is dominated by its large, nonpolar carbon skeleton. Key features include:

-

Polycyclic Aromatic Core: The anthracene backbone is highly nonpolar and lipophilic.

-

Bulky Substituents: The naphthalenyl and bromophenyl groups significantly increase the molecule's size and surface area, which generally leads to lower solubility compared to the parent anthracene.[4]

-

Low Polarity: The molecule lacks functional groups capable of strong hydrogen bonding. The carbon-bromine bond introduces a minor dipole, but the molecule's overall character is overwhelmingly nonpolar.

2.2. Dominant Intermolecular Forces

The dissolution of this compound is primarily influenced by the following non-covalent interactions:

-

Van der Waals Forces (London Dispersion): As the primary intermolecular force in nonpolar molecules, these temporary induced-dipole interactions are significant. Solvents that can effectively engage in these interactions with the large aromatic surface of the solute will be more effective.

-

π-π Stacking: The planar aromatic rings can stack on top of each other, a strong cohesive force that must be overcome by the solvent. Aromatic solvents like toluene are particularly effective because they can intercalate and establish favorable π-π interactions with the solute.

The diagram below illustrates the key forces that a solvent must overcome or favorably interact with to dissolve the molecule.

Caption: Intermolecular forces governing solubility.

Rational Solvent Selection

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. We recommend screening a panel of solvents that span a range of polarities.

Table 1: Predicted Qualitative Solubility and Solvent Panel

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Xylenes | High | "Like dissolves like"; strong potential for π-π stacking and van der Waals interactions.[1] |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate to Low | Good van der Waals interactions, but lacks π-π stacking capability. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | Good balance of polarity and ability to interact with the aromatic system. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF is a better solvent than acyclic ethers due to its higher polarity. |

| Ketones | Acetone | Low | Higher polarity makes it a less favorable solvent for large, nonpolar solutes.[3] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Low | Highly polar solvents with strong self-association, making solvation of nonpolar solutes entropically unfavorable.[3] |

| Polar Protic | Ethanol, Methanol | Insoluble | Strong hydrogen-bonding network of the solvent makes it very difficult to solvate a nonpolar molecule.[3] |

Experimental Protocol: Quantitative Solubility Determination

The Saturation Shake-Flask (SSF) method is the gold-standard for determining equilibrium solubility.[5] It involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Caption: Workflow for the Saturation Shake-Flask method.

4.1. Step-by-Step Methodology

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

HPLC-UV/DAD system or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

To a 2 mL glass vial, add an excess amount of the solid compound (e.g., ~5-10 mg). The presence of undissolved solid at the end of the experiment is essential.

-

Accurately add a known volume (e.g., 1.0 mL) of the chosen solvent.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.

-

-

Phase Separation (Critical Step):

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.[5]

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. Crucially, do not disturb the solid pellet.

-

For an extra level of certainty, the collected supernatant can be filtered through a 0.22 µm PTFE syringe filter to remove any remaining microscopic particles.

-

-

Quantification:

-

Calibration: Prepare a series of standard solutions of the compound in a suitable solvent (one in which it is highly soluble, like DCM or Toluene) at known concentrations. Analyze these standards using either HPLC-UV or UV-Vis to generate a calibration curve (Peak Area or Absorbance vs. Concentration).[6][7]

-

Sample Analysis:

-

Accurately dilute the saturated supernatant with the appropriate solvent to ensure its concentration falls within the linear range of your calibration curve. A series of dilutions may be necessary.

-

Analyze the diluted sample using the same analytical method as the standards.

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Then, multiply by the dilution factor to calculate the final solubility in the original solvent.

-

4.2. Analytical Method Details

-

HPLC-UV Method: This is the preferred method for its high specificity and accuracy.[8][9]

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Detection: UV detector set to the wavelength of maximum absorbance (λmax) of the compound.

-

-

UV-Vis Spectrophotometry: A simpler, faster method, suitable if no other chromophores are present.[10][11]

-

First, scan a dilute solution of the compound to determine its λmax.

-

Measure the absorbance of the diluted supernatant at this λmax.

-

Calculate concentration using the calibration curve based on the Beer-Lambert law.[11]

-

Data Presentation

All experimentally determined solubility data should be recorded in a structured format for easy comparison.

Table 2: Experimental Solubility Data Template

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Toluene | 25 | |||

| Dichloromethane | 25 | |||

| Tetrahydrofuran (THF) | 25 | |||

| Hexane | 25 | |||

| Acetone | 25 | |||

| Ethanol | 25 | |||

| Add other solvents | 25 |

Conclusion

References

-

Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed, [Link]

-

Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. Teachy, [Link]

-

Prediction of polycyclic aromatic hydrocarbons solubility in different solvents. ResearchGate, [Link]

-

UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications, [Link]

-

Solubility of Organic Compounds. University of Toronto, [Link]

-

Solubility of Organic Compounds. Chemistry Steps, [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate, [Link]

-

Solubility of organic compounds (video). Khan Academy, [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Babylon, [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd, [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma, [Link]

-

3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources, [Link]

-

How to find solubilities of drugs by using uv-visible spectroscopy? ResearchGate, [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru, [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. De Anza College, [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Austin Community College, [Link]

-

Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. ResearchGate, [Link]

-

Parameters of HPLC system used in solubility experiments for concentration measurement. ResearchGate, [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum, [Link]

-

Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. National Center for Biotechnology Information, [Link]

-

Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. ACS Publications, [Link]

-

how can i test the solubility in hplc please ? Chromatography Forum, [Link]

-

IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev. NIST, [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 8. improvedpharma.com [improvedpharma.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure of 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and photophysical properties of 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene. This molecule, a member of the 9,10-disubstituted anthracene family, is of significant interest to researchers in materials science and drug development due to its potential applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). This document offers a detailed exploration of its structural characteristics, a step-by-step synthesis protocol based on established methodologies, and an overview of its expected photophysical behavior, drawing comparisons with closely related analogues. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness the potential of this and similar polycyclic aromatic hydrocarbons.

Introduction: The Significance of 9,10-Disubstituted Anthracenes

Anthracene, a polycyclic aromatic hydrocarbon, serves as a fundamental building block for a vast array of functional organic materials. Its rigid, planar structure and characteristic blue fluorescence make it an attractive core for modification. Substitution at the 9- and 10-positions is a particularly effective strategy for tuning its electronic and photophysical properties. The introduction of bulky substituents at these positions can disrupt intermolecular packing, leading to enhanced solubility and the formation of stable amorphous films, a critical requirement for solution-processed electronic devices.

This compound is a prime example of this molecular design strategy. The presence of the bromophenyl group offers a reactive handle for further functionalization via cross-coupling reactions, allowing for the synthesis of more complex molecular architectures. The naphthyl substituent, with its extended π-system, is expected to influence the molecule's absorption and emission characteristics. Understanding the interplay between these structural features and the resulting properties is crucial for the rational design of novel materials for applications such as OLEDs, organic field-effect transistors (OFETs), and chemical sensors.[1]

Molecular Structure and Crystallography

A detailed understanding of the three-dimensional arrangement of atoms in this compound is paramount to comprehending its physical and electronic properties. While a definitive single-crystal X-ray diffraction study for this exact molecule is not publicly available, extensive data exists for the closely related compound, 9-bromo-10-[4-(1-naphthyl)phenyl]anthracene, which provides valuable insights into the expected structural features.[2]

The core of the molecule is the anthracene tricyclic system, which is largely planar. However, significant steric hindrance between the substituents at the 9 and 10 positions and the anthracene core forces the bromophenyl and naphthyl rings to adopt a twisted conformation. This non-planar arrangement is a hallmark of 9,10-disubstituted anthracenes and is critical in preventing strong intermolecular π-π stacking, thereby promoting the formation of amorphous thin films with high photoluminescence quantum yields in the solid state.[3]

Based on the crystallographic data of its analogue, the dihedral angle between the anthracene core and the attached phenyl ring is expected to be significant, likely in the range of 60-80 degrees. Similarly, the naphthyl group will be twisted out of the plane of the anthracene core. These torsional angles are a direct consequence of minimizing steric repulsion between the hydrogen atoms on the substituent rings and the anthracene backbone.

Table 1: Crystallographic Data for the Analogue 9-bromo-10-[4-(1-naphthyl)phenyl]anthracene[4]

| Parameter | Value |

| Chemical Formula | C₃₀H₁₉Br |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 15.892 |

| b (Å) | 7.5837 |

| c (Å) | 17.555 |

| α (°) | 90 |

| β (°) | 90.64 |

| γ (°) | 90 |

| Volume (ų) | 2115.1 |

| Z | 4 |

Synthesis and Characterization

The synthesis of this compound is most effectively achieved through a two-step process involving sequential Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between aromatic rings.[4]

Synthetic Workflow

The logical flow for the synthesis begins with a commercially available starting material, 9,10-dibromoanthracene, and proceeds through a mono-arylated intermediate.

Sources

Atropisomerism in 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Rotational Isomers in Advanced Molecular Design

In the landscape of complex organic molecules, the spatial arrangement of atoms dictates function. Beyond simple constitutional isomerism and stereoisomerism, a more subtle yet profound form of structural diversity exists: atropisomerism. This phenomenon, arising from restricted rotation around a single bond, gives rise to stable, separable isomers that can exhibit distinct physical, chemical, and biological properties. For researchers in materials science and drug development, understanding and controlling atropisomerism is not merely an academic exercise; it is a gateway to novel functionalities and therapeutic interventions.

This in-depth technical guide focuses on the isomers of 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene, a molecule of significant interest in the field of organic electronics, particularly for Organic Light Emitting Diodes (OLEDs). The steric hindrance imposed by the bulky 4-bromophenyl and naphthalen-1-yl substituents at the 9 and 10 positions of the anthracene core restricts free rotation, leading to the existence of stable atropisomers. This guide will delve into the synthesis, separation, and characterization of these isomers, providing both theoretical understanding and practical, field-proven insights for professionals in the field.

The Genesis of Atropisomerism in 9,10-Diarylanthracenes

Atropisomerism in this compound is a direct consequence of the steric clash between the hydrogen atoms on the aromatic substituents and the anthracene core. This steric hindrance creates a significant energy barrier to rotation around the carbon-carbon single bonds connecting the aryl groups to the anthracene scaffold. When this rotational barrier is high enough to allow for the isolation of the individual conformers at room temperature, they are termed atropisomers.[1] These isomers are non-superimposable mirror images of each other and are therefore enantiomers.

The stability of these atropisomers is a critical factor in their application. In the context of drug development, different atropisomers can exhibit vastly different pharmacological activities and metabolic profiles.[2] In materials science, the specific conformation of the atropisomers can influence the packing of molecules in the solid state, thereby affecting the material's electronic and photophysical properties.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 9,10-diarylanthracenes is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and versatile method.[3][4] This approach allows for the sequential or one-pot introduction of different aryl groups onto the anthracene core.

Rationale for the Synthetic Strategy

The Suzuki-Miyaura coupling is chosen for its high tolerance to a wide range of functional groups, its relatively mild reaction conditions, and the commercial availability of the required boronic acids and palladium catalysts. The synthesis of the asymmetrically substituted this compound can be approached in a stepwise manner, starting from 9,10-dibromoanthracene. This allows for the controlled introduction of the two different aryl substituents.

Detailed Experimental Protocol: A Two-Step Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of similar 9,10-diarylanthracenes.[4][5]

Step 1: Monosubstitution of 9,10-Dibromoanthracene with Naphthalen-1-ylboronic Acid

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 9,10-dibromoanthracene (1.0 eq) and naphthalen-1-ylboronic acid (1.1 eq) in a degassed solvent mixture of toluene and tetrahydrofuran (THF) (3:1 v/v).

-

Addition of Base and Catalyst: To the stirred solution, add an aqueous solution of sodium carbonate (2 M, 3.0 eq). Bubble argon through the mixture for 15-20 minutes to ensure complete deoxygenation. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) as the catalyst.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 85-90 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product, 9-bromo-10-(naphthalen-1-yl)anthracene, can be purified by column chromatography on silica gel.

Step 2: Second Suzuki-Miyaura Coupling with 4-Bromophenylboronic Acid

-

Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the purified 9-bromo-10-(naphthalen-1-yl)anthracene (1.0 eq) and 4-bromophenylboronic acid (1.2 eq) in a degassed solvent mixture of toluene and THF (3:1 v/v).

-

Addition of Base and Catalyst: Add an aqueous solution of sodium carbonate (2 M, 3.0 eq) and degas the mixture with argon. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Reaction Execution: Heat the reaction mixture to reflux and monitor by TLC. This second coupling is generally faster than the first.

-

Work-up and Purification: Follow the same work-up procedure as in Step 1. The final product, this compound, is typically a solid and can be further purified by recrystallization or column chromatography to yield the racemic mixture of atropisomers.

Caption: Synthetic pathway for this compound.

Separation of Atropisomers: A Guide to Chiral High-Performance Liquid Chromatography (HPLC)

The resolution of the racemic mixture of this compound into its constituent atropisomers is a critical step for studying their individual properties. Chiral HPLC is the most powerful and widely used technique for this purpose.

The Principle of Chiral HPLC

Chiral HPLC relies on the use of a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers of the analyte. The different stabilities of these diastereomeric complexes lead to different retention times on the column, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including atropisomers.[2]

Protocol for Chiral HPLC Method Development

-

Column Screening: Begin by screening a selection of commercially available chiral columns. Recommended starting points include columns with cellulose-based (e.g., Chiralcel OD, AD) and amylose-based (e.g., Chiralpak IA, IB) stationary phases.

-

Mobile Phase Selection: For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is a critical parameter for optimizing the separation. Start with a standard mobile phase, such as 90:10 hexane:isopropanol, and adjust the ratio to improve resolution.

-

Flow Rate and Temperature Optimization: The flow rate affects the efficiency of the separation and the analysis time. A typical starting flow rate is 1.0 mL/min. Temperature can also influence the separation by affecting the kinetics of the interactions between the analyte and the CSP.

-

Detection: The separated atropisomers can be detected using a UV detector, as the anthracene core is strongly UV-active.

| Parameter | Starting Condition | Optimization Strategy |

| Chiral Stationary Phase | Chiralcel OD-H, Chiralpak IA | Screen different polysaccharide-based columns. |

| Mobile Phase | Hexane:Isopropanol (90:10) | Vary the ratio of the polar modifier. |

| Flow Rate | 1.0 mL/min | Adjust for optimal resolution and analysis time. |

| Temperature | Ambient | Investigate the effect of temperature on selectivity. |

| Detection | UV at 254 nm | Select a wavelength of maximum absorbance. |

Characterization of Atropisomers

Once separated, the individual atropisomers must be thoroughly characterized to confirm their structure and purity. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Variable-Temperature NMR for Determining Rotational Barriers

Variable-temperature (VT) NMR spectroscopy is a powerful tool for studying the dynamics of conformational exchange, such as the rotation around the C-C bonds in atropisomers.[6][7] By monitoring the NMR spectrum at different temperatures, the rate of interconversion between the atropisomers can be determined, and from this, the rotational energy barrier can be calculated using the Eyring equation.

Experimental Protocol for VT-NMR:

-

Sample Preparation: Dissolve a sample of the racemic mixture in a suitable deuterated solvent (e.g., deuterated toluene or chloroform).

-

Data Acquisition: Acquire a series of ¹H NMR spectra at different temperatures, starting from room temperature and gradually increasing until the signals from the two atropisomers coalesce into a single, time-averaged signal.

-

Data Analysis: The rotational barrier (ΔG‡) can be calculated from the coalescence temperature (Tc) and the difference in chemical shift (Δν) of a given proton in the two atropisomers at a temperature well below coalescence.

The rotational barriers for similar 9,10-diaryl anthracenes can provide an estimate of what to expect for this compound. For example, the rotational barrier in 9,10-bis(diisopropylphosphanyl)anthracene has been determined to be around 56 kJ/mol.[6]

| Compound Family | Typical Rotational Barrier (kJ/mol) | Reference |

| 9,10-Ditolyl Anthrones | 60-70 | [7][8] |

| 9,10-Bis(diisopropylphosphanyl)anthracenes | ~56 | [6] |

| Substituted Biaryls | 80-120 (for stable atropisomers) | [1] |

Single-Crystal X-ray Diffraction for Unambiguous Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule, including the precise arrangement of atoms in three-dimensional space. For atropisomers, this technique can be used to determine the absolute configuration of a single enantiomer (if a suitable crystal can be grown) and to precisely measure the dihedral angles between the aryl substituents and the anthracene core.

The crystal structure of the closely related compound, 9-bromo-10-(4-(naphthalen-1-yl)phenyl)anthracene, has been reported.[9] This provides a valuable reference for understanding the likely solid-state conformation of this compound.

Caption: Workflow for the separation and characterization of atropisomers.

Future Perspectives and Applications

The ability to synthesize, separate, and characterize the atropisomers of this compound and related compounds opens up exciting avenues for research and development.

-

In Drug Discovery: The distinct three-dimensional structures of atropisomers can lead to different binding affinities and selectivities for biological targets. The development of atropisomeric drugs is a growing area of pharmaceutical research, offering the potential for more potent and safer medicines.[2]

-

In Materials Science: The controlled synthesis of single atropisomers can lead to materials with improved performance in OLEDs and other organic electronic devices. The specific molecular packing of a single enantiomer can enhance charge transport and photoluminescent properties.

-

In Asymmetric Catalysis: Chiral 9,10-diaryl anthracenes have the potential to be used as ligands in asymmetric catalysis, where their well-defined chiral environment can induce high enantioselectivity in chemical reactions.

References

-

Kotha, S., & Ghosh, A. K. (2002). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. Synlett, (3), 451-452. [Link]

-

Ito, H., et al. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science, 10(30), 7193-7198. [Link]

-

Lunazzi, L., Mancinelli, M., & Mazzanti, A. (2008). Stereodynamics and conformational chirality of the atropisomers of ditolyl anthrones and anthraquinone. The Journal of Organic Chemistry, 73(14), 5354-5359. [Link]

-

Kotha, S., & Ghosh, A. K. (2002). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. Request PDF. [Link]

-

Schwab, G., Stern, D., & Stalke, D. (2008). Structural and variable-temperature NMR studies of 9-diisopropylphosphanylanthracenes and 9,10-bis(diisopropylphosphanyl)anthracenes and their oxidation products. The Journal of Organic Chemistry, 73(14), 5242-5247. [Link]

-

PureSynth. (n.d.). 9-(4-Bromophenyl)-10-(1-Naphthyl)Anthracene 98.0%(HPLC). [Link]

-

Dhangar, G., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3144-3156. [Link]

-

Li, Y., et al. (2010). Synthesis and Photophysical Processes of 9-bromo-10-naphthalen-2-yl-anthracene. Guang pu xue yu guang pu fen xi = Guang pu, 30(11), 3051-3054. [Link]

-

PubChem. (n.d.). 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene. [Link]

-

Lunazzi, L., Mancinelli, M., & Mazzanti, A. (2008). Stereodynamics and Conformational Chirality of the Atropisomers of Ditolyl Anthrones and Anthraquinone. The Journal of Organic Chemistry, 73(14), 5354-5359. [Link]

-

Britton, R., et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Journal of Medicinal Chemistry, 65(21), 14286-14313. [Link]

-

Wikipedia. (2023). Atropisomer. [Link]

-

Al-Majid, A. M., et al. (2024). Studies of axially chiral atropisomers of an indole-substituted phthalonitrile derivative. Molecules, 29(1), 123. [Link]

-

University of California, Davis. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. [Link]

-

Bakibaev, A. A., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(1), 535. [Link]

-

SIELC Technologies. (n.d.). Separation of Anthracene, 9,10-diethoxy- on Newcrom R1 HPLC column. [Link]

-

Wang, H., et al. (2024). One-Step Synthesis of Chiral 9,10-Dihydrophenanthrenes via Ligand-Enabled Enantioselective Cascade β,γ-Diarylation of Acids. Angewandte Chemie International Edition, 63(40), e202408603. [Link]

-

Ha, H., et al. (2020). Non-symmetric 9,10-Di(2-naphthyl)anthracene derivatives as hosts and emitters for solution-processed blue fluorescent organic light emitting diodes. Dyes and Pigments, 178, 108355. [Link]

-

Feringa, B. L., & van der Veen, R. A. (2003). Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes. Tetrahedron, 59(46), 9039-9057. [Link]

-

Di Censo, D., et al. (2021). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Molbank, 2021(2), M1234. [Link]

Sources

- 1. Atropisomer - Wikipedia [en.wikipedia.org]

- 2. Atropisomerism in the Pharmaceutically Relevant Realm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]

- 6. Structural and variable-temperature NMR studies of 9-diisopropylphosphanylanthracenes and 9,10-bis(diisopropylphosphanyl)anthracenes and their oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stereodynamics and conformational chirality of the atropisomers of ditolyl anthrones and anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene | C30H19Br | CID 59861528 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Discovery and Characterization of Novel Blue-Emitting Organic Compounds

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices involved in the discovery of novel blue-emitting organic compounds for applications in Organic Light-Emitting Diodes (OLEDs). We will move beyond simple protocols to explore the underlying scientific rationale, causality behind experimental choices, and the self-validating systems essential for robust scientific discovery.

Introduction: The "Blue Problem" and the Quest for a Perfect Emitter

Organic Light-Emitting Diodes (OLEDs) have revolutionized the display and lighting industries, offering unparalleled color quality, flexibility, and efficiency.[1][2] The technology relies on the combination of red, green, and blue-emitting organic molecules to generate a full-color spectrum. While highly efficient and stable red and green emitters are now commonplace, the development of a high-performance blue emitter remains a significant challenge, often referred to as the "blue problem."[1][3]

The difficulty arises from the high energy of blue light, which is comparable to the bond dissociation energies within the organic molecules themselves.[3][4] This inherent vulnerability leads to faster degradation, shorter operational lifetimes, and often lower efficiencies compared to their red and green counterparts.[4][5] Overcoming this "impossible trinity" of achieving high efficiency, long stability, and deep blue color purity simultaneously is the primary driver of research in this field.[5]

This guide will navigate the modern workflow for discovering and validating new blue emitters, with a focus on the third generation of materials: those exhibiting Thermally Activated Delayed Fluorescence (TADF). These materials offer a pathway to achieving 100% internal quantum efficiency (IQE) in OLEDs without relying on expensive and rare heavy metals like iridium and platinum, which are common in second-generation phosphorescent emitters.[6][7]

Chapter 1: Rational Molecular Design

The journey to a novel emitter begins not in the flask, but in computational models. A successful blue emitter must satisfy several criteria: a wide energy gap for blue emission, high photoluminescence quantum yield (PLQY), good thermal and morphological stability, and balanced charge transport properties.[8][9]

The Donor-Acceptor (D-A) Architecture

The most prevalent strategy for designing high-performance emitters is the donor-acceptor (D-A) architecture.[10] In this design, an electron-donating moiety (the donor) is covalently linked to an electron-accepting moiety (the acceptor). This arrangement spatially separates the Highest Occupied Molecular Orbital (HOMO), which is localized on the donor, from the Lowest Unoccupied Molecular Orbital (LUMO), which is localized on the acceptor.[6][11]

This separation has two profound effects:

-

Color Tuning: The energy of the emitted photon is directly related to the HOMO-LUMO gap. By strengthening the donor or acceptor, this gap can be precisely tuned. However, for blue emitters, a delicate balance is required; strong D-A interactions can decrease the energy gap too much, shifting the emission towards green or red.[10][12]

-

Enabling TADF: The spatial separation of HOMO and LUMO minimizes the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST).[6] If this gap is sufficiently small (< 0.2 eV), triplet excitons, which are normally non-emissive and represent 75% of the excitons formed in an OLED, can be converted back into emissive singlet excitons via a thermally driven process called Reverse Intersystem Crossing (RISC).[7][13] This allows for the harvesting of all excitons, pushing the theoretical internal quantum efficiency to 100%.[6]

Caption: Donor-Acceptor design principle for tuning emission color.

Multi-Resonance (MR) TADF Emitters

A significant recent advancement is the development of Multi-Resonance (MR) TADF emitters.[14] These molecules, often containing boron and nitrogen atoms, possess a rigid, planar structure that induces a unique electronic effect.[15] This "multi-resonance" effect leads to very narrow emission spectra, which is crucial for achieving the high color purity required for next-generation displays (e.g., BT.2020 standard).[16][17] The design challenge here is to maintain the rigid MR framework while introducing enough steric hindrance to prevent aggregation-caused quenching (ACQ), a common failure mode for planar molecules.[18]

Chapter 2: Synthesis and Purification

Once a candidate molecule is designed, the next stage is its chemical synthesis. The specific reactions used are highly dependent on the target structure, but often involve cross-coupling reactions to link the donor, acceptor, and other functional units.

Protocol 2.1: Representative Synthesis via Suzuki Coupling

This protocol provides a generalized workflow for a common cross-coupling reaction used in the synthesis of D-A type emitters.

Objective: To couple an aryl-boronic ester (representing the donor) with an aryl-halide (representing the acceptor).

Materials:

-

Aryl-boronic ester derivative (1.1 eq)

-

Aryl-halide derivative (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 3.0 eq)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add the aryl-halide, aryl-boronic ester, and base.

-

Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to remove all oxygen.

-

Solvent & Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification (Critical Step): The purity of the final emitter is paramount for device performance.

-

Column Chromatography: Perform flash chromatography on silica gel to remove catalyst residues and byproducts.

-

Recrystallization: Further purify the compound by recrystallization from a suitable solvent system to obtain high-purity crystals.

-

Temperature-Gradient Sublimation: For ultimate purity required for vacuum-deposited OLEDs, perform sublimation under high vacuum. This removes any non-volatile impurities.

-

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Chapter 3: Photophysical Characterization

With a pure compound in hand, its intrinsic light-emitting properties must be thoroughly characterized. This stage validates the molecular design and provides the key parameters needed to predict device performance.

Protocol 3.1: UV-Vis Absorption and Photoluminescence (PL) Spectroscopy

Objective: To determine the absorption and emission wavelengths of the compound.

Procedure:

-

Prepare a dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) in a spectroscopic-grade solvent (e.g., toluene or dichloromethane).

-

Absorption: Record the UV-Vis absorption spectrum using a spectrophotometer. The lowest energy absorption peak corresponds to the S₀ → S₁ transition.

-

Emission: Using a fluorometer, excite the sample at the wavelength of its lowest energy absorption maximum. Record the resulting emission spectrum. The peak of this spectrum is the maximum emission wavelength (λ_em).[19]

-

Stokes Shift: Calculate the Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima. A large Stokes shift is often desirable as it minimizes re-absorption of emitted light.[19]

Protocol 3.2: Relative Photoluminescence Quantum Yield (PLQY) Determination

Objective: To measure the efficiency of the conversion of absorbed photons to emitted photons.[20]

Rationale: The relative method compares the fluorescence of the unknown sample to a well-characterized standard with a known PLQY.[21] This is often more accessible than absolute methods requiring an integrating sphere.[22][23]

Procedure:

-

Standard Selection: Choose a reference standard whose absorption and emission spectra are in a similar range to the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄ for blue emitters).

-

Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent. Adjust concentrations so that their absorbances at the excitation wavelength are below 0.1 to minimize inner-filter effects.

-

Data Acquisition:

-

Measure the UV-Vis absorption spectra for all solutions.

-

Measure the fluorescence emission spectra for all solutions, using the same excitation wavelength and spectrometer settings.

-

-

Calculation: The PLQY (Φ_s) of the sample is calculated using the following equation[20]: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) Where:

-

Φ is the PLQY

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts 's' and 'r' denote the sample and reference, respectively.

-

Protocol 3.3: Transient Photoluminescence for Lifetime Measurement

Objective: To measure the decay lifetime of the excited state, which is crucial for identifying TADF.

Procedure:

-

Prepare a sample, either in a degassed solution or as a thin film doped into a host matrix.

-

Excite the sample with a pulsed laser (picosecond or nanosecond resolution).

-

Measure the decay of the photoluminescence intensity over time using a time-correlated single-photon counting (TCSPC) system or a streak camera.

-

Analysis: The resulting decay curve for a TADF emitter will typically show two components:

-

A prompt fluorescence component with a short lifetime (nanoseconds), corresponding to the direct decay from S₁.

-

A delayed fluorescence component with a much longer lifetime (microseconds to milliseconds), corresponding to emission from singlets generated via RISC from the triplet state. The presence of this delayed component is the defining characteristic of TADF.[13]

-

| Property | Fluorescence (Gen 1) | Phosphorescence (Gen 2) | TADF (Gen 3) |

| Exciton Utilization | ~25% | ~100% | ~100% |

| Emissive State | Singlet (S₁) | Triplet (T₁) | Singlet (S₁) |

| Key Mechanism | Prompt Fluorescence | Intersystem Crossing (ISC) | Reverse ISC (RISC) |

| Typical Lifetime | Nanoseconds (ns) | Microseconds (µs) | ns (prompt) + µs (delayed) |

| Core Components | Purely Organic | Organometallic (Ir, Pt) | Purely Organic |

Table 1: Comparison of the three generations of OLED emitters.

Chapter 4: Device Fabrication and Electroluminescence

The ultimate test of a new emitter is its performance in a functional OLED. This involves fabricating a multilayer device and measuring its light output under electrical stimulation (electroluminescence).

Sources

- 1. mdpi.com [mdpi.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Novel blue emitters for high-efficiency state-of-the-art OLEDs — Chair of Organic Semiconductors — TU Dresden [tu-dresden.de]

- 4. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]

- 7. Frontiers | Recent Advances in Thermally Activated Delayed Fluorescent Polymer—Molecular Designing Strategies [frontiersin.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Blue fluorescent emitters: design tactics and applications in organic light-emitting diodes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Multi-resonance thermally activated delayed fluorescence emitters based on BNCz framework - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Organoboron-based multiple-resonance emitters: synthesis, structure–property correlations, and prospects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Making sure you're not a bot! [opus4.kobv.de]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

Introduction: The Anthracene Core and the Power of 9,10-Disubstitution

An In-depth Technical Guide to the Theoretical Study of 9,10-Disubstituted Anthracenes: From Molecular Design to Application